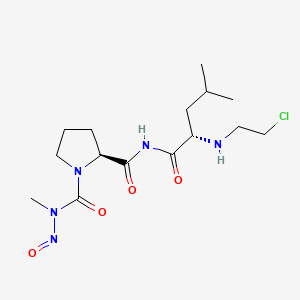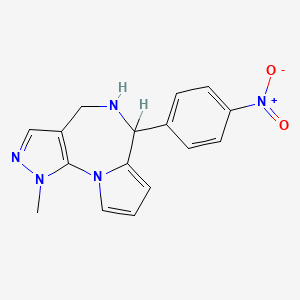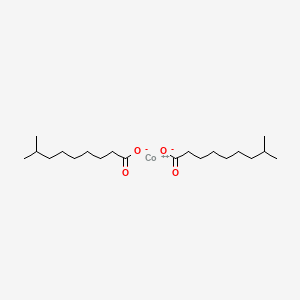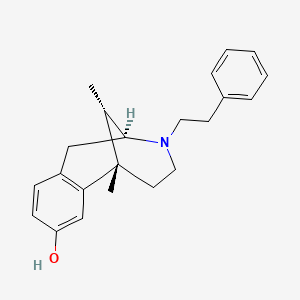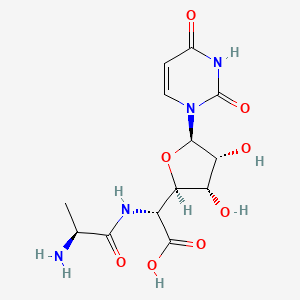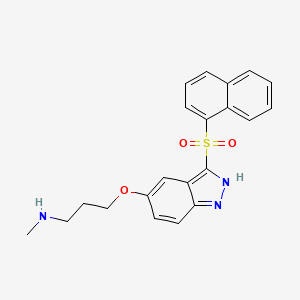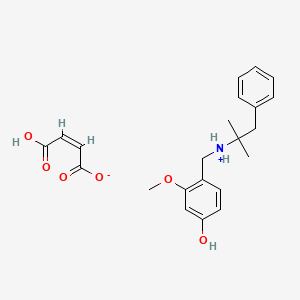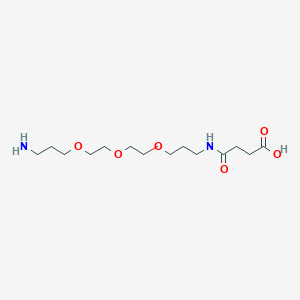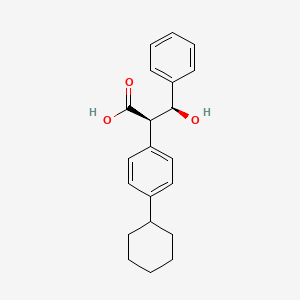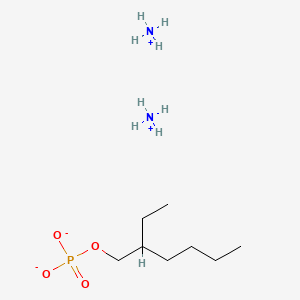
Diammonium 2-ethylhexyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H25N2O4P. It is a derivative of phosphoric acid and 2-ethylhexanol, and it is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diammonium 2-ethylhexyl phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction typically involves the following steps :
- Adding phosphorus oxychloride and 2-ethylhexanol to a reaction vessel.
- Stirring the mixture at a controlled temperature (15-25°C) for several hours.
- Removing the generated hydrogen chloride gas.
- Raising the temperature to 40-70°C and continuing the reaction.
- Adding an aqueous solution of sodium hydroxide to neutralize the reaction mixture.
- Washing, filtering, and distilling the product to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and the use of industrial-grade reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions
Diammonium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid and its esters.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the reagents used.
科学的研究の応用
Diammonium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
作用機序
The mechanism of action of diammonium 2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways by acting as a phosphate donor or acceptor. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: A similar compound with the formula C16H35O4P, used in solvent extraction and as a plasticizer.
Diammonium hydrogen phosphate: Another ammonium phosphate compound used as a fertilizer and fire retardant.
Uniqueness
Diammonium 2-ethylhexyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
特性
CAS番号 |
86014-62-2 |
|---|---|
分子式 |
C8H25N2O4P |
分子量 |
244.27 g/mol |
IUPAC名 |
diazanium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);2*1H3 |
InChIキー |
ZGMVLLQKWOZFTM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





